REACTION_CXSMILES
|
O[C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)C(O)=O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].[CH3:20]I.CN([CH:25]=[O:26])C>O>[CH3:20][O:15][C:14](=[O:17])[C:4]1[CH:3]=[C:2]([O:26][CH3:25])[CH:10]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12] |f:1.2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
163 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
23.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 4 h at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phase with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue, a yellow oil, is used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
tret=1.07 min (Grad 1)
|
Duration
|
1.07 min
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |